![molecular formula C16H22ClN3O3 B7984395 4-(2-Amino-5-chloro-benzoyl)-piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B7984395.png)
4-(2-Amino-5-chloro-benzoyl)-piperazine-1-carboxylic acid tert-butyl ester
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Overview
Description
4-(2-Amino-5-chloro-benzoyl)-piperazine-1-carboxylic acid tert-butyl ester is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Amino-5-chloro-benzoyl)-piperazine-1-carboxylic acid tert-butyl ester typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-Amino-5-chlorobenzoic acid and piperazine.
Formation of Intermediate: The 2-Amino-5-chlorobenzoic acid is first converted to its acid chloride using reagents like thionyl chloride (SOCl2).
Coupling Reaction: The acid chloride is then reacted with piperazine to form the benzoyl-piperazine intermediate.
Esterification: The intermediate is then esterified with tert-butyl chloroformate in the presence of a base like triethylamine to yield the final product.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the amino group, using oxidizing agents like hydrogen peroxide (H2O2).
Reduction: Reduction reactions can occur at the carbonyl group using reducing agents such as sodium borohydride (NaBH4).
Substitution: The chloro group can be substituted with other nucleophiles in the presence of appropriate catalysts.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), catalytic amounts of acetic acid.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base like potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical characteristics:
- Molecular Formula : C14H20ClN3O2
- Molecular Weight : 299.78 g/mol
- IUPAC Name : tert-butyl 4-(2-amino-5-chlorobenzoyl)piperazine-1-carboxylate
Its structure consists of a piperazine ring substituted with a benzoyl group that contains an amino and a chloro substituent, which is critical for its biological activity.
Medicinal Chemistry
4-(2-Amino-5-chloro-benzoyl)-piperazine-1-carboxylic acid tert-butyl ester is primarily explored for its potential as a pharmacological agent. Its structural features enable it to interact with various biological targets, making it a candidate for drug development.
- Kinase Inhibition : Preliminary studies indicate that compounds with similar structures exhibit inhibitory activity against certain kinases involved in cancer pathways. For instance, they may target cyclin-dependent kinases (CDKs) which are crucial in cell cycle regulation .
Synthesis of Bioactive Compounds
This compound serves as an intermediate in the synthesis of other bioactive molecules. Its ability to undergo various chemical reactions allows chemists to modify its structure to enhance biological activity or selectivity.
- Synthetic Routes : The synthesis typically involves the coupling of piperazine derivatives with chlorobenzoyl compounds, utilizing various reagents under controlled conditions to ensure high yield and purity .
Anticancer Potential
Research has shown that derivatives of this compound may exhibit anticancer properties by inhibiting specific kinases involved in tumor growth and progression.
- Case Study : A study demonstrated that related piperazine derivatives effectively inhibited the proliferation of cancer cell lines by targeting CDK4 and CDK6, leading to cell cycle arrest .
Neuropharmacology
There is emerging interest in the neuropharmacological effects of piperazine derivatives, including those similar to this compound.
- Mechanism of Action : These compounds may modulate neurotransmitter systems, potentially offering therapeutic avenues for neurological disorders .
Data Tables
Mechanism of Action
The mechanism of action of 4-(2-Amino-5-chloro-benzoyl)-piperazine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors in biological systems.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or immune response.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Amino-5-chloro-benzoyl)-piperidine-1-carboxylic acid tert-butyl ester
- 4-(2-Amino-5-chloro-benzoyl)-morpholine-1-carboxylic acid tert-butyl ester
Uniqueness
- Structural Features : The presence of the piperazine ring and the specific substitution pattern make it unique.
- Biological Activity : It may exhibit different biological activities compared to similar compounds due to its unique structure.
Biological Activity
4-(2-Amino-5-chloro-benzoyl)-piperazine-1-carboxylic acid tert-butyl ester, a compound featuring a piperazine moiety, has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure
The compound can be represented by the following structure:
This structure includes a piperazine ring, an amine group, and a chloro-substituted benzoyl moiety, which are crucial for its biological activity.
Pharmacological Properties
Research indicates that compounds with piperazine structures often exhibit significant biological activities, including:
- Antitumor Activity : Compounds similar to 4-(2-Amino-5-chloro-benzoyl)-piperazine-1-carboxylic acid have been shown to inhibit Class I PI3-kinase enzymes, which are implicated in cancer cell proliferation. This suggests potential applications in cancer therapy .
- Antimicrobial Activity : The compound's structure suggests it may possess antibacterial properties. Related compounds have demonstrated efficacy against various bacterial strains, including Pseudomonas aeruginosa and Acinetobacter baumannii, with minimum inhibitory concentrations (MICs) below 0.125 mg/dm³ .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific kinases involved in cellular signaling pathways. For instance, it has been suggested that similar compounds inhibit PI3K pathways, leading to reduced tumor growth .
- Cellular Uptake and Metabolism : The pharmacokinetic profile indicates that the compound is likely to be rapidly metabolized in vivo, which may enhance its efficacy while minimizing systemic toxicity. This is particularly relevant in the context of gastrointestinal-targeted therapies .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds or derivatives:
- Antitumor Efficacy : A study demonstrated that piperazine derivatives showed potent anti-tumor effects through selective inhibition of PI3K isoforms. The inhibition led to reduced cell viability in cancer cell lines .
- Antimicrobial Studies : Research on structurally similar compounds indicated strong antibacterial activity against resistant strains of bacteria. For example, a derivative showed an MIC value of 0.25 mg/dm³ against clinical isolates of A. baumannii, indicating its potential as a therapeutic agent .
- Pharmacokinetics : In vivo studies highlighted that the pharmacokinetic properties of similar compounds allowed for effective gastrointestinal absorption while maintaining low systemic exposure, which is crucial for minimizing side effects in pediatric populations .
Data Summary
The following table summarizes key findings from various studies related to the biological activity of this compound and its analogs.
Properties
IUPAC Name |
tert-butyl 4-(2-amino-5-chlorobenzoyl)piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClN3O3/c1-16(2,3)23-15(22)20-8-6-19(7-9-20)14(21)12-10-11(17)4-5-13(12)18/h4-5,10H,6-9,18H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDSBUXYMSNMESP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=C(C=CC(=C2)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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